1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are part of many key biomolecules like DNA, RNA, and ATP. The compound also contains a piperidine ring, which is often found in pharmaceuticals and alkaloids. The phenoxyphenyl group suggests that this compound may have unique properties related to these groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazopurine ring system is aromatic and planar, while the piperidine ring is not aromatic and can adopt a chair or boat conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazopurine ring might undergo substitution reactions, while the piperidine ring could be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the functional groups present .Scientific Research Applications
Pharmacological Potential
Research has shown that derivatives of imidazo[2,1-f]purine-2,4-dione, closely related to the compound , have demonstrated significant pharmacological activities. For instance, some derivatives have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, displaying potential anxiolytic and antidepressant activities. Specifically, these compounds have shown varying degrees of efficacy in in vitro studies as ligands for the 5-HT(1A) receptor, suggesting their potential use in treating disorders like anxiety and depression (Zagórska et al., 2009; Zagórska et al., 2015).
Chemical Synthesis and Properties
The synthesis and structural analysis of imidazo[2,1-f]purine derivatives have been subjects of interest in the development of new chemical entities with potential biological activities. Studies have focused on understanding the molecular framework of these compounds to optimize their interaction with biological targets. Solid-phase synthesis techniques have been explored to create libraries of imidazo[2,1-i]purines, demonstrating the versatility and potential for diversity in chemical modifications of this core structure (Karskela & Lönnberg, 2006).
Potential for Novel Therapeutics
Further research has been dedicated to exploring the therapeutic potential of imidazo[2,1-f]purine derivatives in various domains, including their role as serotonin receptor partial agonists. This has significant implications for the development of new antidepressant drugs with potentially better safety profiles and tolerability. The detailed investigation of such compounds, including their pharmacokinetic properties and safety profiles, is crucial for advancing our understanding of their therapeutic value (Partyka et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,7-dimethyl-6-(4-phenoxyphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-20-19-33-24-25(30(2)28(36)32(26(24)35)18-17-31-15-7-4-8-16-31)29-27(33)34(20)21-11-13-23(14-12-21)37-22-9-5-3-6-10-22/h3,5-6,9-14,19H,4,7-8,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRYAPCHHMGQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCN6CCCCC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.